Acinetoferrin

Description

Significance of Iron Homeostasis in Microbial Systems

Maintaining iron homeostasis is critical for microbial survival and proliferation. asm.orgoup.com Iron is a vital cofactor for many metalloproteins involved in key metabolic pathways. caister.com However, excess intracellular iron can be toxic, primarily through its participation in Fenton and Haber-Weiss reactions, leading to the generation of reactive oxygen species that can damage cellular components. mdpi.comasm.org Therefore, microorganisms have developed intricate regulatory systems to ensure they acquire sufficient iron for growth while preventing the accumulation of toxic levels. asm.orgoup.com This regulation often involves iron-dependent transcriptional regulators, such as the Ferric Uptake Regulator (Fur) protein, which control the expression of genes involved in iron acquisition, storage, and utilization in response to iron availability. asm.orgoup.commicrobiologyresearch.org

Overview of Siderophore Classes and Their Functional Diversity

Siderophores are a diverse group of compounds, typically low-molecular-weight (ranging from 200 to 2000 Da) molecules, classified into several main categories based on the chemical nature of their iron-chelating functional groups. nih.govacs.orgaustinpublishinggroup.com The major classes include catecholates (or phenolates), hydroxamates, and carboxylates. libretexts.orgwikipedia.orgaustinpublishinggroup.comnih.govijcmas.com Some siderophores are also classified as mixed-type, containing functional groups from more than one category. acs.orgaustinpublishinggroup.comnih.gov

Catecholates: These siderophores utilize catechol or phenolate (B1203915) groups to chelate iron. Enterobactin, produced by Escherichia coli, is a well-studied example known for its extremely high affinity for Fe³⁺. nih.gov

Hydroxamates: Characterized by the presence of hydroxamate functional groups (-C(=O)-N(OH)-R), this class is considered the most common type found in nature, produced by both bacteria and fungi. nih.govacs.orgaustinpublishinggroup.comijcmas.commdpi.com Examples include deferrioxamine B, ferrichrome, and rhodotorulic acid. wikipedia.orgacs.org

Carboxylates: These siderophores primarily use carboxyl and hydroxyl groups for iron binding. Rhizoferrin, produced by the fungus Rhizopus microspores, is an example of a carboxylate siderophore. nih.govaustinpublishinggroup.com

The structural diversity among siderophores allows microorganisms to compete effectively for iron in various environments and can also play a role in host-pathogen interactions. libretexts.orgwikipedia.org Some pathogenic bacteria produce siderophores that can acquire iron from host iron-binding proteins like transferrin and lactoferrin. libretexts.orgoup.comacs.orgmdpi.com

Acinetoferrin's Position within the Hydroxamate Siderophore Landscape

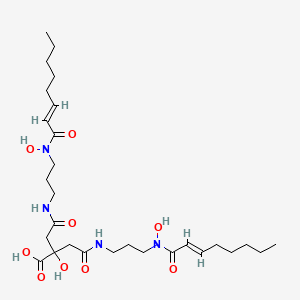

This compound is a specific siderophore produced by bacteria belonging to the genus Acinetobacter, notably Acinetobacter haemolyticus. acs.orgmicrobiologyresearch.orgmdpi.comontosight.ainih.gov Structurally, this compound is classified as a citrate-based dihydroxamate siderophore. mdpi.comnih.govmicrobiologyresearch.org Its structure features a citric acid backbone symmetrically linked via amide bonds to two residues containing hydroxamate groups and unusual trans-2-octenoyl hydrocarbon chains. acs.orgontosight.ainih.gov This structural composition, particularly the presence of the hydroxamate functional groups, places this compound within the hydroxamate class of siderophores. mdpi.comnih.gov

This compound shares structural similarities with other citrate-based dihydroxamate siderophores such as rhizobactin 1021 and aerobactin. mdpi.commicrobiologyresearch.org However, the inclusion of trans-2-octenoyl chains is a notable feature that contributes to its amphiphilic nature. acs.orgnih.govnih.govacs.org This amphiphilicity, resembling phospholipid structural motifs, suggests that interactions with cell membranes may play a significant role in this compound's mechanism of action in iron acquisition. acs.orgnih.govacs.org Research has investigated the membrane affinity of this compound and its iron complex, demonstrating high membrane affinity for the unbound siderophore and a reduced affinity upon iron binding. acs.orgnih.govacs.org

The production of this compound by Acinetobacter haemolyticus is regulated by iron availability, controlled by a putative Fur box in the promoter region of the acbA gene, which is part of an operon involved in this compound biosynthesis and transport. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Studies have identified genes (acbABCD and actBCAD) involved in the biosynthesis and transport of this compound in A. haemolyticus. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov The actA gene is suggested to encode an outer-membrane receptor for ferric this compound, while actC and actD may encode inner-membrane proteins involved in transport. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Research has also explored the ability of other bacteria, such as Mycobacterium tuberculosis, to utilize this compound and its analogs as an iron source, indicating that siderophores can sometimes be used by microorganisms other than their producers. mdpi.comnih.govasm.org

Here is a table summarizing key information about this compound:

| Property | Value | Source |

| Producing Organism | Acinetobacter haemolyticus (and other Acinetobacter species) | acs.orgmicrobiologyresearch.orgmdpi.comontosight.ainih.gov |

| Siderophore Class | Hydroxamate (Citrate-based dihydroxamate) | mdpi.comnih.gov |

| Chemical Formula | C₂₈H₄₈N₄O₉ (Note: Some sources list C₂₆H₄₅N₅O₁₁, potentially referring to variations or related compounds) | ontosight.ainih.govuni.lu |

| Key Structural Features | Citric acid backbone, two hydroxamate groups, two trans-2-octenoyl hydrocarbon chains, 1,3-diaminopropane (B46017) residues. | acs.orgontosight.ainih.gov |

| PubChem CID | 11813928 | nih.govuni.lu |

Data Table: Membrane Affinity of this compound and Ferric-Acinetoferrin Complex

| Compound | Membrane Affinity (Partition Coefficient, Kₓ) | Dissociation Rate (k_off) | Association Rate (k_on) | Source |

| This compound (Af) | 6.8 × 10⁵ | - | - | acs.orgnih.govacs.org |

| Ferric-Acinetoferrin (Fe-Af) | 2.2 × 10⁴ | 29 s⁻¹ | 2.4 × 10⁴ M⁻¹ s⁻¹ | acs.orgnih.govacs.org |

Note: The membrane affinity of Fe-Af is approximately 30-fold lower than that of unbound this compound. acs.orgnih.govacs.org

Data Table: Genes Involved in this compound Biosynthesis and Transport in Acinetobacter haemolyticus

| Gene Locus | Proposed Function | Regulation | Source |

| acbABCD | Involved in this compound biosynthesis | Iron-regulated (Fur box) | microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |

| actA | Encodes outer-membrane receptor for ferric this compound | Iron-regulated (Fur box) | microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |

| actC | Predicted inner-membrane importer (Major Facilitator Superfamily) | - | microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |

| actD | Predicted inner-membrane exporter (Major Facilitator Superfamily) | - | microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |

| actB | Function unclear (similar to hypothetical proteins) | - | microbiologyresearch.orgmicrobiologyresearch.orgnih.gov |

This detailed examination highlights this compound as a significant hydroxamate siderophore produced by Acinetobacter species, playing a crucial role in their iron acquisition strategy, particularly in iron-limited environments. Its unique amphiphilic structure and the genetic basis of its biosynthesis and transport provide valuable insights into microbial iron homeostasis and the diverse mechanisms employed by bacteria to obtain this essential nutrient.

Properties

Molecular Formula |

C28H48N4O9 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

2-hydroxy-4-[3-[hydroxy-[(E)-oct-2-enoyl]amino]propylamino]-2-[2-[3-[hydroxy-[(E)-oct-2-enoyl]amino]propylamino]-2-oxoethyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H48N4O9/c1-3-5-7-9-11-15-25(35)31(40)19-13-17-29-23(33)21-28(39,27(37)38)22-24(34)30-18-14-20-32(41)26(36)16-12-10-8-6-4-2/h11-12,15-16,39-41H,3-10,13-14,17-22H2,1-2H3,(H,29,33)(H,30,34)(H,37,38)/b15-11+,16-12+ |

InChI Key |

ZYPXWYPUWAXTQR-JOBJLJCHSA-N |

Isomeric SMILES |

CCCCC/C=C/C(=O)N(O)CCCNC(=O)CC(O)(C(=O)O)CC(=O)NCCCN(O)C(=O)/C=C/CCCCC |

Canonical SMILES |

CCCCCC=CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C=CCCCCC)O)(C(=O)O)O)O |

Synonyms |

acinetoferrin |

Origin of Product |

United States |

Historical Discovery and Initial Characterization of Acinetoferrin

Isolation and Purification from Producing Microorganisms

The isolation and purification of Acinetoferrin have been performed from cultures of producing microorganisms grown under conditions of iron limitation. A key method involves the purification of the siderophore from low-iron cultures using techniques such as XAD-7 adsorption followed by preparative thin layer chromatography. fishersci.ie This process allows for the separation and collection of this compound from the complex mixture of molecules present in the bacterial culture supernatant.

Research has also identified the genetic basis for this compound production and transport. In Acinetobacter haemolyticus ATCC 17906, an operon consisting of eight consecutive genes, designated acbABCD and actBCAD, has been shown to be involved in the biosynthesis and transport of this compound. thegoodscentscompany.comnnlm.govguidetopharmacology.org The transcription of this operon is regulated by iron availability, controlled by a putative Fur box located in the promoter region of the acbA gene. thegoodscentscompany.comnnlm.gov

Acinetobacter haemolyticus ATCC 17906 as a Primary Producer

Acinetobacter haemolyticus ATCC 17906 is a well-characterized strain known to produce the siderophore this compound when grown under iron-limiting conditions. fishersci.iethegoodscentscompany.comnnlm.govguidetopharmacology.org Studies on this strain have been instrumental in understanding the genetic machinery behind this compound production and uptake. The acbABCD genes are believed to encode enzyme proteins involved in the biosynthesis of this compound, while actA encodes a putative outer-membrane receptor responsible for the uptake of ferric-acinetoferrin. thegoodscentscompany.comnnlm.gov Mutants deficient in acbA or actA were unable to produce this compound or express the ferric this compound receptor under iron-limiting conditions, respectively, highlighting the role of these genes in the process. thegoodscentscompany.comnnlm.govguidetopharmacology.org Further analysis of the act genes suggests that actC and actD may encode inner-membrane proteins belonging to the major facilitator superfamily, potentially involved in the import and export of the siderophore. thegoodscentscompany.comnnlm.govguidetopharmacology.org

Early Structural Elucidation Efforts

Early efforts to determine the chemical structure of this compound involved a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and positive fast atom bombardment mass spectrometry. fishersci.ie Hydrolysis of this compound with HCl, reductive hydrolysis with HI, and oxidation with periodate (B1199274) revealed its constituent components: citric acid, 1,3-diaminopropane (B46017), and (E)-2-octenoic acid. fishersci.ie

Structural analysis demonstrated that this compound is a derivative of citric acid. fishersci.ie Its structure is characterized by the symmetrical amide linkage of both terminal carboxyl groups of citric acid with 1-amino-3-(N-hydroxy-N-2-octenylamino)propane residues. fishersci.ie Notably, the presence of (E)-2-octenoic acid as a component was identified as novel among siderophores at the time of its characterization. fishersci.ie This structural feature, particularly the trans-2-octenoyl hydrocarbon chains, contributes to the amphiphilic nature of this compound. nih.govuni.lunih.gov

The components identified upon hydrolysis are detailed in the table below:

| Component | Chemical Formula |

| Citric acid | C₆H₈O₇ |

| 1,3-Diaminopropane | C₃H₁₀N₂ |

| (E)-2-octenoic acid | C₈H₁₄O₂ |

Molecular Architecture and Conformational Dynamics of Acinetoferrin

Primary Structural Components and Linkages

The foundational structure of acinetoferrin is built upon a citrate (B86180) core, which is symmetrically derivatized. nih.gov

Citrate Backbone Derivatization

This compound is a derivative of citric acid. nih.gov Both terminal carboxyl groups of the citrate backbone are symmetrically amide-linked. nih.gov This derivatization is a key feature of citrate-based siderophores, where the citrate moiety, along with hydroxamate groups, participates in iron chelation. mdpi.comoup.com

Integration of Hydroxamate and Unique (E)-2-Octenoic Acid Moieties

This compound is classified as a dihydroxamate siderophore, meaning it contains two hydroxamate functional groups. mdpi.com These hydroxamate moieties are formed from hydroxylated and acylated alkylamines. mdpi.com A particularly unique aspect of this compound's structure is the presence of two (E)-2-octenoic acid residues. nih.gov These trans-2-octenoyl hydrocarbon chains are unusual components in siderophores and contribute significantly to this compound's characteristics. nih.govnih.gov The (E)-2-octenoic acid is novel as a component of siderophores. nih.govresearchgate.net The structure involves amide linkages between the citrate backbone, 1,3-diaminopropane (B46017), and the N-hydroxy-N-2-octenylamino residues derived from (E)-2-octenoic acid. nih.gov

Amphiphilic Characteristics and Interfacial Behavior

This compound exhibits amphiphilic characteristics, possessing both hydrophilic (water-attracting) and lipophilic (lipid-attracting) regions within its structure. nih.govnih.gov This amphiphilicity is a crucial determinant of its behavior, particularly in biological membranes. acs.orgresearchgate.net

Influence of Hydrocarbon Chains on Membrane Association

The two trans-2-octenoyl hydrocarbon chains are key contributors to this compound's amphiphilic nature. nih.gov These chains are reminiscent of a phospholipid structural motif, allowing this compound to associate with cell membranes. nih.gov Studies using model membranes, such as phospholipid vesicles, have shown that this compound exhibits high membrane affinity, with a partition coefficient (Kx) of 6.8 x 105. nih.govacs.org The length and saturation of hydrocarbon chains are known to influence membrane fluidity and the association of molecules with membranes. studysmarter.co.uk

Conformational Changes Upon Metal Binding and Environmental Responsiveness

The binding of metal ions, specifically ferric iron (Fe3+), induces significant conformational changes in this compound. nih.govacs.org When this compound binds to iron, its membrane affinity is substantially reduced. mdpi.comnih.govacs.org Research indicates a 30-fold loss of membrane affinity for the iron-bound form (Fe-Af) compared to the iron-free form (Af). mdpi.comnih.govacs.org This change in affinity is accompanied by an increased tendency for the iron-bound complex to undergo trans-membrane flip-flop across lipid bilayers. mdpi.comnih.gov The conformational shift upon iron binding is described as changing from a phospholipid-like conformation in the iron-free state to a more extended conformation when bound to iron. nih.govacs.org These conformational changes upon ligand binding are a common feature in siderophore-receptor interactions and can signal the presence of the metal complex. nih.govresearchgate.netmdpi.com The environmental responsiveness, particularly the change in membrane interaction upon iron binding, is crucial for its function in iron uptake. nih.govacs.org

Here is a summary of the membrane affinity data:

| Form of this compound | Membrane Affinity (Partition Coefficient, Kx) | Fold Reduction Upon Iron Binding |

| Iron-free (Af) | 6.8 x 105 nih.govacs.org | - |

| Iron-bound (Fe-Af) | 2.2 x 104 nih.govacs.org | ~30-fold mdpi.comnih.govacs.org |

Trans-membrane flip-flop of Fe-Af has been observed with a rate constant of 1.2 x 10-3 s-1 with egg-PC LUV and a half-life around 10 minutes with DMPC SUV. nih.govacs.org

Genetic Basis and Biosynthetic Pathways of Acinetoferrin

Identification of Biosynthetic Gene Clusters (e.g., acbABCD)

The biosynthesis and transport of acinetoferrin in Acinetobacter haemolyticus ATCC 17906T are linked to an operon containing eight consecutive genes. This operon includes genes designated acbABCD and actBCAD, which are involved in the biosynthesis and transport of this compound, respectively. nih.govmicrobiologyresearch.org Homology searches suggest that the acbABCD genes encode enzyme proteins essential for this compound biosynthesis. nih.govmicrobiologyresearch.org Mutants deficient in acbA are unable to produce this compound under iron-limiting conditions, and this ability can be restored by complementation with the native acbA gene. nih.govmicrobiologyresearch.org

Enzymatic Machinery and Nonribosomal Peptide Synthetase-Independent (NIS) Mechanisms

Siderophore biosynthesis can occur via two main pathways: the non-ribosomal peptide synthetase (NRPS) pathway and the NRPS-independent siderophore (NIS) synthetase pathway. nih.gov this compound is synthesized through a nonribosomal peptide synthetase-independent (NIS) biosynthetic process. acs.org NIS enzymes catalyze the formation of amide linkages between a carboxylate and an amine, or sometimes an ester with a hydroxyl substrate. nih.gov Baumannoferrins, structurally similar to this compound and produced by Acinetobacter baumannii, are also noted as NIS siderophores, based on their production by BfnA and BfnD synthetases. researchgate.net While the specific enzymatic steps catalyzed by each protein encoded by the acbABCD cluster in this compound biosynthesis are not fully detailed in the search results, the classification of this compound as an NIS siderophore indicates the involvement of synthetases that function independently of the large, modular NRPS assembly lines typically involved in peptide synthesis. nih.govacs.orgnih.gov The product of actD is suggested to act as an exporter of this compound, with mutants showing a reduction in siderophore secretion. nih.govmicrobiologyresearch.org

Transcriptional Regulation of this compound Production

The transcription of the operon responsible for this compound biosynthesis and transport is regulated in response to iron availability. nih.govmicrobiologyresearch.org This regulation ensures that this compound is produced under iron-limiting conditions, where it is needed to acquire essential iron. nih.gov

Iron-Responsive Regulatory Elements (e.g., Fur box)

Transcriptional regulation of the this compound operon is mediated by iron-responsive regulatory elements. A putative Fur box is located in the promoter region of the first gene in the operon, acbA. nih.govmicrobiologyresearch.org The ferric uptake regulator (Fur) is a well-characterized transcriptional regulator in bacteria that typically represses the expression of iron acquisition genes, including siderophore biosynthesis genes, in iron-replete conditions. mdpi.com The presence of a Fur box in the acbA promoter region suggests that the acbABCD and actBCAD operon is under the control of the Fur regulon, leading to the upregulation of this compound production when iron levels are low. nih.govmicrobiologyresearch.orgmdpi.com Studies in Acinetobacter baumannii have shown that siderophore biosynthesis and transport genes are significantly upregulated in iron-deplete conditions, and this regulation is predominantly influenced by iron availability, supporting the role of iron-responsive mechanisms like the Fur system. nih.gov

Cellular Transport and Internal Trafficking of Ferric Acinetoferrin Complexes

Outer Membrane Receptor-Mediated Uptake (e.g., ActA)

The initial step in the cellular uptake of ferric-acinetoferrin in Acinetobacter haemolyticus involves its recognition and binding by a specific outer membrane receptor protein, ActA microbiologyresearch.orgnih.gov. ActA is encoded within an operon that also contains genes involved in acinetoferrin biosynthesis and transport microbiologyresearch.org. Studies have shown that mutants deficient in actA are unable to express the ferric this compound receptor under iron-limiting conditions, impairing their ability to acquire iron via this siderophore microbiologyresearch.orgnih.gov. Complementation with the native actA gene restores this ability microbiologyresearch.orgnih.gov. This receptor-mediated binding is a critical step for the energy-dependent transport of the ferric-siderophore complex across the outer membrane, often coupled with the TonB-ExbB-ExbD energy transduction system in Gram-negative bacteria biorxiv.orgmdpi.commdpi.com.

Inner Membrane Transport Systems (e.g., ActC, ActD of the Major Facilitator Superfamily)

Following passage across the outer membrane, the ferric-acinetoferrin complex is transported across the inner membrane into the cytoplasm. In Acinetobacter haemolyticus, proteins like ActC and ActD are implicated in this inner membrane transport microbiologyresearch.orgnih.gov. Secondary structure analysis predicts that ActC and ActD are inner-membrane proteins with 12 membrane-spanning helices, characteristic features of proteins belonging to the Major Facilitator Superfamily (MFS) microbiologyresearch.orgnih.govresearchgate.net.

ActC has shown homology to transporters characterized as inner-membrane importers for siderophores structurally similar to this compound, such as Sinorhizobium meliloti RhtX, which imports ferric rhizobactin 1021 microbiologyresearch.orgnih.govresearchgate.netdcu.ie. This suggests a role for ActC in the uptake of ferric-acinetoferrin into the cytoplasm.

Interestingly, ActD appears to have a different role. Mutants defective in actD displayed a significant reduction (approximately 35%) in the secretion of this compound, which was restored upon complementation with actD microbiologyresearch.orgnih.govresearchgate.net. This suggests that ActD may function as an exporter of the siderophore, potentially involved in releasing synthesized this compound into the extracellular environment microbiologyresearch.orgnih.govresearchgate.net. The presence of both importer (ActC) and exporter (ActD) within the same transport system highlights the complex logistics of siderophore utilization and potential recycling or regulation.

Here is a summary of the predicted roles of ActA, ActC, and ActD:

| Protein | Predicted Location | Predicted Function | Evidence |

| ActA | Outer Membrane | Receptor for ferric-acinetoferrin | Mutants unable to express receptor; complementation restores function. microbiologyresearch.orgnih.gov |

| ActC | Inner Membrane | Importer of ferric-acinetoferrin (MFS) | Homology to known siderophore importers; predicted 12 transmembrane helices. microbiologyresearch.orgnih.govresearchgate.net |

| ActD | Inner Membrane | Exporter of this compound (MFS) | Mutant shows reduced siderophore secretion; complementation restores function; predicted 12 transmembrane helices. microbiologyresearch.orgnih.govresearchgate.net |

Mechanisms of Intracellular Iron Release from this compound

Once the ferric-acinetoferrin complex is transported into the bacterial cytoplasm, the iron must be released from the siderophore to be utilized for cellular processes. Siderophores typically bind ferric iron (Fe³⁺) with high affinity mdpi.com. The release of iron from siderophore complexes inside the cell often involves a change in the oxidation state of the iron or degradation of the siderophore molecule mdpi.comresearchgate.net.

A common mechanism for intracellular iron release from ferric-siderophore complexes, particularly hydroxamate types like this compound, is the reduction of Fe³⁺ to ferrous iron (Fe²⁺) mdpi.comfrontiersin.org. Siderophores generally have a much lower affinity for Fe²⁺ than for Fe³⁺ mdpi.com. Intracellular ferric-siderophore reductases can catalyze this reduction, facilitating the dissociation of Fe²⁺ from the siderophore mdpi.com. The released Fe²⁺ can then be transported to various iron-requiring enzymes and pathways within the cell.

While specific details regarding the precise enzymatic machinery responsible for ferric-acinetoferrin reduction and iron release in Acinetobacter are not extensively detailed in the provided search results, the general principle of reductive release is a well-established mechanism for hydroxamate siderophores mdpi.comfrontiersin.org. Some studies on other siderophore systems also mention the possibility of siderophore hydrolysis contributing to iron release researchgate.net. The genetic cluster involved in acinetobactin (B221850) transport in Acinetobacter baumannii is suggested to contain genes potentially involved in the intracellular release of iron from ferric acinetobactin semanticscholar.orgacs.org. Given the structural similarities between this compound and acinetobactin, similar mechanisms might be employed.

The amphiphilic nature of this compound could potentially influence its intracellular handling and the mechanism of iron release researchgate.netpnas.org. However, specific research detailing the unique aspects of intracellular iron release from this compound due to its amphiphilicity was not prominently found in the search results.

Ecological and Inter Microbial Roles of Acinetoferrin

Role in Microbial Iron Acquisition and Survival under Limiting Conditions

Iron is a critical element for fundamental biological processes in the vast majority of bacteria, including DNA biosynthesis, respiration, and the citric acid cycle. nih.gov However, in aerobic environments at physiological pH, iron exists predominantly in the insoluble ferric (Fe³⁺) state, severely limiting its availability. nih.gov Pathogenic bacteria face an even greater challenge within a host, where iron is actively sequestered by proteins like transferrin and lactoferrin as a defense mechanism known as "nutritional immunity". plos.orgnih.gov

To overcome these iron-limiting conditions, many bacteria have evolved sophisticated iron acquisition systems, with siderophore production being a primary strategy. nih.govresearchgate.net Microorganisms secrete these chelators to scavenge ferric iron from the environment and from host iron-binding proteins. researchgate.net The resulting ferric-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell. nih.govresearchgate.net

Acinetoferrin plays a crucial role in this process for the microorganisms that produce it. Its production is upregulated during iron restriction, enabling the bacteria to survive and proliferate in environments where iron is scarce. plos.org While research on the broader Acinetobacter genus has often focused on the siderophore acinetobactin (B221850) for its role in virulence, the fundamental function of this compound is to ensure cellular iron homeostasis. plos.orgnih.gov Studies have demonstrated that this compound and its synthetic analogs can successfully deliver iron into other bacteria, such as Mycobacterium tuberculosis, highlighting its efficacy as an iron transport molecule. nih.govresearchgate.net This ability to secure a vital and scarce nutrient is fundamental to microbial survival.

Contributions to Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the soil region directly influenced by plant roots, is a highly complex and dynamic ecosystem. frontiersin.org It is a hub of chemical communication between plants and a diverse community of microorganisms. nih.govelsevierpure.com Plants release a variety of organic compounds, known as root exudates, which selectively shape the microbial community in their vicinity. nih.govresearchgate.net In turn, these microbes can confer significant benefits to the plant, including enhanced nutrient uptake, growth promotion, and improved tolerance to both biotic and abiotic stresses. elsevierpure.comresearchgate.net Genera such as Acinetobacter are known inhabitants of the rhizosphere. frontiersin.org

Iron is as essential for plants as it is for microbes, yet its low solubility in soil often limits plant growth. Rhizosphere microorganisms can play a key role in increasing the bioavailability of iron and other essential nutrients. mdpi.com One of the primary mechanisms for this is the production of siderophores. nih.gov

When secreted by root-associated bacteria, siderophores like this compound can chelate insoluble Fe³⁺ in the soil, converting it into a soluble form. This solubilized iron can then be taken up not only by the microbe that produced the siderophore but can also become available to the plant. This process of microbially-enhanced nutrient mobilization is a cornerstone of beneficial plant-microbe interactions, effectively extending the plant's nutrient acquisition capabilities. nih.gov

Soil contamination with heavy metals is a significant environmental problem that can be highly toxic to plants, inhibiting growth and reducing crop yields. frontiersin.org Plants have evolved various defense mechanisms, but these can be overwhelmed by high concentrations of toxic metals. frontiersin.orgnih.gov Plant-associated microbes can provide an additional layer of protection, playing a vital role in helping plants tolerate heavy metal stress. frontiersin.org

The chelation mechanism of siderophores is not strictly limited to iron. This compound and similar molecules can also bind to other metal ions, including toxic heavy metals. By sequestering these metals in the rhizosphere, siderophores can reduce their bioavailability and prevent their uptake by the plant roots, thereby mitigating their toxic effects. frontiersin.org This microbial modulation of the chemical environment helps create a more favorable niche for the plant's survival and growth in contaminated soils. researchgate.netnih.gov

Influence on Microbial Community Dynamics and Competition

In any microbial community, the struggle for limited resources is a primary driver of ecological dynamics. geomar.de Given the essential nature and frequent scarcity of iron, competition for this single element can significantly shape the composition and interactions within a microbial population. The production of siderophores represents a powerful competitive strategy.

By secreting a high-affinity chelator like this compound, a microorganism can effectively monopolize the local iron supply, outcompeting other microbes that lack such efficient scavenging systems. This provides a distinct competitive advantage, allowing the producer to thrive at the expense of its neighbors.

Biotechnological and Environmental Applications

The robust chemical properties of this compound and the metabolic versatility of the Acinetobacter genus that produces it have attracted interest for various biotechnological and environmental applications. researchgate.net The ability to bind strongly to metal ions is a particularly valuable trait that can be harnessed for environmental remediation.

Bioremediation is an approach that uses biological agents, primarily microorganisms and plants, to remove or neutralize contaminants from polluted environments. mdpi.comeeer.org The contamination of soil and water with heavy metals from industrial and agricultural activities is a pressing global issue. eeer.org

The metal-chelating capability of this compound makes it a promising tool for bioremediation. Microorganisms that produce this compound can be used to sequester toxic heavy metals from contaminated sites. This process, known as biosorption, can reduce the toxicity and mobility of the metals. nih.goveeer.org In some applications, this is combined with plants in a process called phytoremediation. kneopen.comneliti.com Studies have demonstrated that inoculating copper-contaminated water with Acinetobacter sp. significantly enhances the ability of the water hyacinth (Eichhornia crassipes) to remove and accumulate copper, showcasing a synergistic effect between the bacterium and the plant. kneopen.comneliti.com In such systems, the siderophores produced by the bacteria are thought to play a key role in mobilizing the metals for plant uptake or sequestering them to reduce plant toxicity. nih.gov

Data Tables

Table 1: Summary of Research Findings on this compound and Related Systems

| Area of Research | Key Finding | Implication | Reference |

|---|---|---|---|

| Microbial Iron Acquisition | This compound and its analogs can deliver iron to microorganisms like Mycobacterium tuberculosis. | Demonstrates its fundamental role as an iron transport agent essential for survival in iron-limited environments. | nih.govresearchgate.net |

| Plant-Microbe Interactions | Rhizosphere bacteria from the Acinetobacter genus can produce siderophores. | Siderophores like this compound can mobilize soil nutrients (e.g., iron), making them available to plants. | frontiersin.orgnih.gov |

| Bioremediation | Inoculation with Acinetobacter sp. enhances copper removal by plants from contaminated water. | The metal-chelating properties of siderophores are valuable for environmental cleanup of heavy metals. | kneopen.comneliti.com |

| Microbial Competition | Siderophore production provides a competitive advantage in scavenging for limited iron. | Influences the structure and dynamics of microbial communities. | youtube.com |

Contribution to Sustainable Agricultural Practices

The application of microbial products, such as siderophores, is a cornerstone of sustainable agriculture, aiming to enhance crop productivity while minimizing environmental impact. This compound, a siderophore produced by Acinetobacter haemolyticus, and other siderophores from the Acinetobacter genus, contribute to this goal through various mechanisms that promote plant growth and health. These contributions primarily revolve around improved iron nutrition and the biological control of plant pathogens.

Acinetobacter species are frequently found in the rhizosphere, the soil region directly influenced by plant roots, where they play a significant role in nutrient cycling. nih.govresearchgate.net The production of siderophores by these bacteria is a key mechanism for enhancing plant growth. nih.gov Siderophores are iron-chelating compounds that sequester iron from the soil, making it available for plant uptake. nih.govresearchgate.net This is particularly important in soils where iron is present in insoluble forms and thus not readily accessible to plants. researchgate.net

Research has demonstrated the plant growth-promoting traits of various Acinetobacter strains isolated from the rhizosphere of different crops. These strains exhibit multiple beneficial characteristics, including the production of siderophores, which are crucial for their agricultural applications.

Research Findings on Acinetobacter Siderophores in Agriculture

Studies have consistently shown the potential of siderophore-producing Acinetobacter species to enhance plant growth and suppress disease. For instance, Acinetobacter isolates from the rhizosphere of pearl millet (Pennisetum glaucum) have been shown to produce siderophores and exhibit other plant growth-promoting traits like phosphate and zinc oxide solubilization. jmb.or.kr In pot experiments, inoculation with Acinetobacter sp. PUCM1022 led to a significant increase in the shoot height, root length, and root dry weight of pearl millet seedlings compared to uninoculated controls. jmb.or.kr

The antagonistic activity of these siderophores against phytopathogens is another critical contribution to sustainable agriculture. By binding to available iron in the rhizosphere, siderophores produced by Acinetobacter limit the growth of harmful fungi and bacteria that require iron for their proliferation. nih.govresearchgate.net For example, siderophores from Acinetobacter calcoaceticus have demonstrated in vitro inhibition of the fungal phytopathogen Fusarium oxysporum. nih.govjmb.or.kr This biocontrol activity reduces the need for chemical pesticides, aligning with the principles of sustainable farming.

A study on a siderophore analog of fimsbactin from Acinetobacter revealed its ability to hinder the growth of the phytopathogen Pseudomonas syringae and induce systemic priming of immunity in Arabidopsis thaliana. nih.gov Interestingly, this synthetic siderophore promoted the growth of plant growth-promoting rhizobacteria like Acinetobacter and Bacillus while inhibiting the pathogen. nih.gov

The following interactive table summarizes key findings from research on siderophore-producing Acinetobacter strains and their impact on plant growth.

| Acinetobacter Strain | Siderophore Type(s) | Plant Growth-Promoting Traits | Effect on Plant Growth | Antagonistic Activity | Reference |

| Acinetobacter calcoaceticus HIRFA32 | Catecholate | Siderophore production | - | Inhibition of Fusarium oxysporum | nih.gov |

| Acinetobacter sp. PUCM1022 | Hydroxamate and Catechol | Siderophore production, Phosphate & Zinc solubilization | Enhanced shoot height, root length, and root dry weight of pearl millet | - | jmb.or.kr |

| Acinetobacter calcoaceticus PUCM1016 | Catechol | High siderophore production | - | - | jmb.or.kr |

| Acinetobacter calcoaceticus SCW1 | Catechol | Siderophore production, Phosphate solubilization, IAA production | Improved plant growth in pot and field studies | Inhibition of Aspergillus flavus, A. niger, Colletotrichum capsicum, and Fusarium oxysporum | researchgate.net |

While direct studies on the application of pure this compound in agricultural settings are limited, its role as a hydroxamate siderophore produced by an Acinetobacter species suggests its potential to contribute to these beneficial activities. nih.gov The fundamental mechanisms of iron acquisition and microbial competition mediated by siderophores are universal, indicating that this compound likely plays a role in the ecological competence and plant-growth-promoting potential of Acinetobacter haemolyticus.

The use of such microbial siderophores as biofertilizers or biocontrol agents presents a promising and eco-friendly alternative to conventional agricultural chemicals. researchgate.net By harnessing the natural capabilities of soil microorganisms like Acinetobacter and their metabolites such as this compound, sustainable agricultural systems can be developed to ensure food security while preserving environmental quality.

Advanced Methodologies for Acinetoferrin Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are crucial for determining the molecular structure and understanding the conformational behavior of Acinetoferrin and its metal complexes.

Nuclear Magnetic Resonance (NMR) Applications

NMR spectroscopy plays a significant role in the structural elucidation of this compound. Techniques such as 1H NMR spectroscopy have been used to determine the molecular structure of this compound, revealing it as a derivative of citric acid with symmetrically amide-linked residues. nih.gov 1H NMR spectroscopy has also been employed to monitor chemical reactions involving this compound, such as the final imidization step in the synthesis of its homologues. nih.govacs.org Furthermore, 1H NMR line-broadening techniques are utilized to study the membrane partitioning and trans-membrane flip-flop of ferric-Acinetoferrin complexes. nih.gov This technique can help discern this compound-mediated membrane interactions. nih.gov

Mass Spectrometry-Based Characterization (e.g., FAB-MS, ESI-MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. Positive fast atom bombardment mass spectrometry (FAB-MS) was used in the initial structure elucidation of this compound, providing key information about its composition. nih.gov Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are also valuable tools for the characterization of siderophores, including those structurally similar to this compound, allowing for the determination of molecular weight and fragmentation patterns for structural confirmation. escholarship.org ESI-MS is known for its compatibility with liquid chromatography and its ability to ionize non-volatile and large molecules, making it suitable for siderophore analysis. emory.eduenovatia.comscripps.edu

Investigating Membrane Interactions: Vesicle Models and Fluorescence Assays

This compound is an amphiphilic siderophore, and its interaction with biological membranes is a critical aspect of its function. nih.gov Small and large unilamellar phospholipid vesicles (SUV and LUV) serve as model membranes to investigate the membrane affinity of this compound and its iron complex. nih.gov Fluorescence quenching of specifically labeled vesicle leaflets is a technique used to study membrane partitioning and trans-membrane movement of ferric-Acinetoferrin. nih.gov This approach, along with 1H NMR line-broadening techniques, helps to understand how this compound interacts with and traverses lipid bilayers. nih.gov Fluorescence assays in general are used to measure membrane fusion and interactions. nih.govplos.org

Research findings indicate that this compound exhibits high membrane affinity, with a partition coefficient (Kx) of 6.8 x 10^5. nih.gov Upon binding iron, the membrane affinity of the ferric-Acinetoferrin complex is significantly reduced to a K'x of 2.2 x 10^4. nih.gov The ferric-Acinetoferrin complex is also observed to rapidly redistribute between lipid and aqueous phases, with specific dissociation and partitioning rates. nih.gov Trans-membrane flip-flop of ferric-Acinetoferrin has been measured, indicating its ability to cross the lipid bilayer. nih.gov These properties are linked to the conformational changes this compound undergoes upon iron binding, transitioning from a phospholipid-like conformation to a more extended one. nih.gov

Genetic Manipulation and Complementation Studies for Pathway Elucidation

Genetic approaches are fundamental to understanding the biosynthesis and transport pathways of this compound. Identification and characterization of gene clusters involved in this compound production, such as the acbABCD and actBCAD operon in Acinetobacter haemolyticus, are achieved through genetic manipulation. microbiologyresearch.org Creating mutants defective in specific genes within these operons allows researchers to assess their role in this compound biosynthesis and transport. microbiologyresearch.org Complementation studies, where the native gene is introduced back into a mutant strain, are used to confirm that the observed phenotype is directly linked to the disrupted gene. microbiologyresearch.orgnih.gov This genetic complementation rescues the ability of the mutants to produce this compound or express its receptor, thereby elucidating the function of the genes in the pathway. microbiologyresearch.org

Data from genetic studies have shown that genes like acbA are involved in biosynthesis, while actA encodes an outer-membrane receptor for ferric this compound. microbiologyresearch.org The actD gene product appears to function as an exporter of this compound. microbiologyresearch.org These studies highlight the power of genetic manipulation and complementation in dissecting the complex pathways involved in siderophore production and utilization.

Kinetic Analysis of Metal-Acinetoferrin Complex Dynamics (e.g., Racemization)

Kinetic analysis is employed to study the dynamics of this compound in complex with metal ions, particularly its racemization. While specific detailed kinetic data for this compound racemization are less widely available in the provided context, studies on similar citrate-based siderophores like schizokinen (B1681558) provide insights into the methodologies used. acs.org The kinetics of metal-siderophore complex racemization can be followed using techniques such as selective, double spin-echo inversion-recovery 1H NMR spectroscopy. acs.org This allows for the determination of racemization rates and activation parameters under different conditions, providing information about the mechanism of interconversion between stereoisomers. acs.orgspringernature.comrsc.orgnih.gov

Studies on gallium-schizokinen, a related siderophore, have shown that racemization can proceed via both proton-independent and acid-catalyzed mechanisms, with distinct rate constants and activation parameters for each step. acs.org Ab initio modeling can also be used to understand the conformational preferences of metal-Acinetoferrin complexes and how they relate to their dynamics. acs.org

Chromatographic Approaches for Siderophore Detection and Purification

Chromatographic techniques are essential for the isolation, purification, and detection of this compound from complex biological matrices. Methods such as XAD-7 adsorption are used for the initial purification of siderophores from low-iron cultures. nih.govnih.govnih.gov Following adsorption, preparative thin layer chromatography (TLC) or high-pressure liquid chromatography (HPLC) are employed for further purification to obtain highly pure this compound. nih.govnih.govnih.gov

HPLC, often coupled with UV detection, is a common method for monitoring purification steps and detecting siderophores in fractions. nih.govmdpi.com Reverse-phase HPLC with a C-18 column and methanol (B129727) gradients has been used for the purification of siderophores from Acinetobacter species. nih.gov The retention time in HPLC can serve as a characteristic for the purified siderophore. nih.gov These chromatographic approaches are critical for isolating sufficient quantities of pure this compound for subsequent structural and functional studies.

Synthetic Analogs of Acinetoferrin and Their Utility in Mechanistic Elucidation

Design and Chemical Synthesis of Acinetoferrin Homologs and Analogs

The design of this compound homologs and analogs often focuses on modifying key structural features while retaining the core citrate-based scaffold and hydroxamate functional groups responsible for iron chelation. These modifications can include altering the length or nature of the tether connecting the chelating moieties, or introducing cyclic structures. A modular synthetic approach has been successfully employed for the generation of these analogs.

For instance, researchers have synthesized this compound homologs with longer tether lengths between the bidentate ligands compared to the native this compound. The synthetic strategy often involves coupling functionalized aminohydroxamic acid motifs to a citrate (B86180) derivative. Improvements in synthesis yield for this tandem coupling have been achieved using reagents such as DCC and N-hydroxysuccinimide. Both linear and cyclic imide derivatives of this compound have been generated. The synthesis of these homologs has successfully incorporated features like longer tether lengths and cyclic imide units, based on insights from studies of earlier this compound derivatives.

Another synthetic approach for citrate-based siderophores like this compound and its analogs utilizes a di-orthogonal strategy involving tert-butyl and benzoyloxy protecting groups. This allows for controlled de-protection to obtain the desired chelators. Microwave irradiation has been employed in coupling reactions to minimize by-product formation.

Studies on acinetobactin (B221850), another siderophore from Acinetobacter baumannii structurally similar to this compound, also highlight the synthesis of analogs to understand structural requirements for iron binding and bacterial growth support. For example, the total synthesis of 5-phenyl preacinetobactin, an analog of the acinetobactin precursor, has been reported to explore the impact of C5 functionalization on iron binding and bacterial growth rescue.

Application of Analogs as Molecular Probes for Iron Transport

Synthetic this compound analogs serve as valuable molecular probes to investigate the mechanisms of iron uptake in bacteria. By using these analogs, researchers can examine the structural determinants crucial for siderophore transport in pathogens such as Mycobacterium tuberculosis. Studies have utilized mutant strains deficient in native siderophore synthesis or transport to better understand how synthetic siderophores deliver iron. This compound and its derivatives, particularly those containing a cyclic imide group, have demonstrated the ability to deliver iron into M. tuberculosis.

In the context of Mycobacterium avium subsp. paratuberculosis, this compound homologs have been evaluated for their ability to stimulate growth by providing iron. These studies have shown that some synthetic homologs can cross-feed M. avium subsp. paratuberculosis with similar efficiency to the native chelator, mycobactin (B74219) J. For instance, new protocols showed a 20% growth enhancement with M. avium subsp. paratuberculosis using the imide of this compound. This indicates the utility of these analogs in probing iron acquisition pathways and suggests potential for using alternative, less costly chelators for growing mycobacteria.

Research on acinetobactin analogs has also shown their potential to disrupt iron acquisition in Acinetobacter baumannii, leading to the inhibition of bacterial growth. Analogs have been designed to investigate which functional groups are essential for iron binding and supporting bacterial growth in low-iron conditions.

Gallium-Acinetoferrin Complexes as Research Tools

Gallium (Ga³⁺) shares similar physicochemical properties with ferric iron (Fe³⁺), including ionic radius and ionization potential, allowing it to mimic Fe³⁺ and bind to iron-binding sites on proteins. This mimicry makes gallium complexes of siderophores, including this compound, valuable research tools for studying iron transport and metabolism without the confounding effects of redox cycling that occur with iron.

Gallium-acinetoferrin (GaAf) complexes have been investigated to understand the structural and dynamic properties of metal-bound this compound. Ab initio modeling of GaAf, derived from studies of gallium-schizokinen (GaSz), has provided insights into the orientation of the pendant trans-octenoyl fragments, showing they are oriented in opposite directions with an average planar angle of approximately 130 degrees. This arrangement prevents GaAf from adopting a phospholipid-like structural motif.

Studies involving gallium complexes of siderophores like schizokinen (B1681558) have utilized techniques such as ¹H NMR spectroscopy, Hartree-Fock ab initio calculations, DFT, and empirical modeling to determine molecular structure and metal-coordination geometry. While these detailed structural studies are reported for GaSz, the principles and methods are applicable to understanding GaAf complexes. The kinetics of racemization of GaSz have also been studied, revealing a multistep mechanism that is both proton-independent and acid-catalyzed depending on the pD.

Significantly, the iron-acinetoferrin complex (FeAf) has been found to be disruptive to phospholipid vesicles and is considerably more hydrophilic than this compound itself, with an eight-fold smaller partition coefficient. This highlights the impact of metal complexation on the interaction of this compound with biological membranes.

Gallium-siderophore complexes, in general, are explored for their potential in imaging bacterial infections and as antimicrobial agents due to gallium's ability to interfere with bacterial iron acquisition pathways. While the search results specifically mention Ga(III)-desferrioxamine and Ga(III)-pyochelin complexes in this context, the underlying principle of gallium mimicking iron and utilizing siderophore transport systems is relevant to Ga-acinetoferrin as a research tool for these pathways.

Here is a table summarizing some research findings related to this compound analogs and their utility:

| Analog Type | Organism Studied | Observed Effect / Utility | Relevant Section |

| This compound homologs | Mycobacterium tuberculosis | Deliver iron or gallium into the bacterium. | 8.2 |

| This compound homologs | Mycobacterium avium subsp. paratuberculosis | Act as growth factors, cross-feeding with similar efficiency to native siderophore. | 8.2 |

| Cyclic imide derivatives of this compound | Mycobacterium tuberculosis | Able to deliver iron or gallium. | 8.2 |

| Imide of this compound | Mycobacterium avium subsp. paratuberculosis | Showed 20% growth enhancement. | 8.2 |

| Acinetobactin analogs | Acinetobacter baumannii | Disrupt iron acquisition, inhibit bacterial growth. | 8.2 |

| Gallium-Acinetoferrin (GaAf) | - | Used for structural and dynamic studies; pendant groups oriented oppositely. | 8.3 |

| Iron-Acinetoferrin (FeAf) | Phospholipid vesicles | Disruptive to vesicles, more hydrophilic than this compound. | 8.3 |

Emerging Research Frontiers for Acinetoferrin

Elucidating Undiscovered Biological Functions and Regulatory Networks

Research into Acinetoferrin continues to explore its full spectrum of biological roles beyond its established function as a siderophore. While its primary known function is iron acquisition, the presence of unique structural elements like the (E)-2-octenoic acid moiety suggests potential additional biological activities or specific interactions within microbial systems nih.gov. Investigating these undiscovered functions involves detailed studies of its interactions with bacterial proteins and cellular pathways.

Understanding the regulatory networks governing this compound biosynthesis and uptake is a key area of research. Siderophore production is typically tightly regulated in response to iron availability, often controlled by complex gene regulatory networks (GRNs) mdpi.comtaylorandfrancis.com. Elucidating the specific genes, transcription factors, and signaling molecules involved in the regulation of this compound production in Acinetobacter haemolyticus and other potential producers is crucial for a complete understanding of its biological context. These GRNs are complex and interconnected, involving various regulatory mechanisms taylorandfrancis.com. Studies employing techniques such as transcriptomics and proteomics under varying iron conditions can help map these networks and identify key regulatory components researchgate.net.

Furthermore, exploring potential interactions of this compound with other cellular processes, such as biofilm formation, virulence, or inter-species microbial interactions, could reveal novel biological functions. While the direct involvement of this compound in such processes requires further investigation, siderophores in general have been implicated in these areas asm.org.

Exploration of this compound's Role in Diverse Ecological Niches

This compound was first identified in Acinetobacter haemolyticus, a bacterium found in various environments nih.gov. However, the distribution and role of this compound-producing microorganisms in diverse ecological niches represent an active area of exploration. Microorganisms employ siderophores to compete for iron in environments where it is a limiting nutrient, such as soil, water, and host tissues mdpi.comasm.org.

Investigating the presence and expression of genes related to this compound biosynthesis and uptake in microbial communities from different habitats can shed light on its ecological significance. This includes exploring its role in competitive interactions between microbial species, its contribution to nutrient cycling, and its potential involvement in plant-microbe or host-microbe interactions mdpi.com.

Understanding the specific environmental conditions that trigger this compound production in its native producers is also important for defining its ecological niche. Factors such as iron concentration, pH, and the presence of competing microorganisms can influence siderophore production mdpi.com. Ecological niche modeling techniques, which analyze environmental variables associated with species occurrence, can be applied to predict the potential distribution of this compound-producing organisms and the conditions favoring its role biodiversity-science.netfrontiersin.org.

Development of this compound-Derived Molecular Tools for Biological Research

The unique structure and iron-chelating properties of this compound make it a potential candidate for the development of novel molecular tools for biological research. Siderophores, including this compound, exhibit high affinity for ferric iron mdpi.com. This characteristic can be leveraged to create tools for iron sensing, manipulation, or targeted delivery in biological systems.

One potential application is the development of fluorescent or tagged this compound derivatives that can be used to track iron localization and dynamics in microbial cells or host tissues. Such tools could provide valuable insights into iron uptake mechanisms and the role of iron in various biological processes.

Furthermore, this compound's ability to bind iron could be utilized in the design of targeted delivery systems. Conjugating this compound to therapeutic agents or imaging probes could potentially facilitate their uptake by cells or pathogens that utilize this compound for iron acquisition google.com. This approach could offer a strategy for selective targeting in research or potential therapeutic applications. The development of such tools requires detailed understanding of this compound's binding kinetics and cellular uptake pathways.

Future Biotechnological Innovation Leveraging this compound Pathways

The biosynthetic pathways responsible for this compound production hold potential for future biotechnological innovations. Understanding the enzymes and genetic machinery involved in synthesizing this compound could enable the heterologous expression of these pathways in engineered microorganisms for controlled production of this compound or its derivatives nih.gov.

Engineered microorganisms producing this compound could have applications in various fields. In agriculture, they could potentially be used to enhance iron availability for plant growth in iron-deficient soils mdpi.com. In environmental biotechnology, this compound's metal-chelating properties could be explored for bioremediation purposes, such as the removal of heavy metals from contaminated sites asm.org.

Furthermore, the unique structural features of this compound, particularly the (E)-2-octenoic acid moiety, could inspire the design and synthesis of novel molecules with tailored metal-binding or biological properties. The enzymes involved in incorporating this unusual component into the siderophore structure are of particular interest for biocatalysis and synthetic biology applications. Research into the biosynthetic genes and enzymes through techniques like genome mining and biochemical characterization is essential for unlocking these biotechnological possibilities asm.orgnih.gov.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying acinetoferrin in bacterial cultures?

- Methodological Answer : this compound production can be quantified via high-performance liquid chromatography (HPLC) coupled with UV detection at 220 nm. Culture supernatants are acidified (pH 2.0), adsorbed onto Amberlite XAD-7 resin, and eluted with methanol. Gradient elution using acetonitrile/trifluoroacetic acid resolves this compound peaks, with retention times validated against standards . For qualitative screening, Chrome Azurol S (CAS) liquid assays or Arnow tests (for catecholate siderophores) are used to confirm iron-chelating activity .

Q. How is the this compound biosynthesis operon organized, and what genetic tools verify its regulation under iron-limiting conditions?

- Methodological Answer : The operon comprises eight genes (acbABCD and actBCAD) under iron-regulated control via a Fur box in the acbA promoter. Reverse transcription PCR (RT-PCR) with primers spanning the operon confirms co-transcription as a single polycistronic mRNA under iron-depleted conditions. Mutant strains (e.g., acbA knockout) lose this compound production, which is rescued by plasmid-based complementation .

Q. What growth media formulations are optimal for inducing this compound production in Acinetobacter haemolyticus?

- Methodological Answer : Iron-limited Tris-buffered succinate medium (pH 7.4) with 0.1 mM FeCl₃ is standard. Iron depletion is achieved using chelators like 2,2'-dipyridyl or deferoxamine. Growth curves (OD₆₀₀) and siderophore titers (via HPLC) are monitored to correlate iron availability with this compound synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the roles of actB and actC in this compound transport?

- Methodological Answer : Despite homology to inner-membrane transporters, actB and actC mutants show no growth defects under iron limitation, suggesting functional redundancy or compensatory mechanisms (e.g., acinetobactin production). To clarify, dual mutants or transcriptomics under varying iron conditions are recommended. Additionally, heterologous expression in E. coli coupled with radiolabeled Fe³⁺-acinetoferrin uptake assays can isolate transport activity .

Q. What computational tools are suitable for modeling this compound’s structure and its interaction with iron transporters?

- Methodological Answer : Molecular dynamics (MD) simulations using software like VMD and MMPBSA.py can model this compound’s conformation and binding affinity to receptors (e.g., ActA). Homology modeling of ActA (based on Sinorhizobium meliloti RhtX) predicts transmembrane domains, validated via site-directed mutagenesis and functional assays .

Q. How does this compound’s structure compare to other hydroxamate siderophores, and what experimental approaches validate its specificity?

- Methodological Answer : Structural analogs (e.g., schizokinen, synechobactin) share diaminopropane (DAP) moieties but differ in backbone topology. Comparative studies using cross-feeding assays (e.g., growth rescue of M. tuberculosis siderophore-deficient mutants with Fe³⁺-acinetoferrin) and mass spectrometry (LC-MS/MS) reveal species-specific uptake mechanisms .

Q. What strategies address challenges in studying this compound’s role in bacterial virulence?

- Methodological Answer : In vivo models (e.g., murine infection) with A. haemolyticus wild-type versus acbA mutants assess virulence attenuation. Iron chelation is quantified in host tissues via inductively coupled plasma mass spectrometry (ICP-MS). Transcriptomics of host-pathogen interactions (e.g., RNA-seq) identifies this compound-regulated virulence genes .

Data Contradiction Analysis

Q. Why do some studies report minimal impact of actD mutations on this compound secretion despite its homology to exporters?

- Methodological Answer : The actD mutant exhibits only a 35% reduction in secretion, suggesting partial redundancy with other exporters (e.g., AcbD). Quantitative secretion assays using isotopic labeling (e.g., ¹⁴C-citrate) and competition experiments with other siderophores (e.g., acinetobactin) can clarify transport efficiency. Overexpression of actD in trans and kinetic analysis of secretion rates may reveal threshold effects .

Tables for Key Findings

Table 1 : Functional Roles of Genes in the this compound Operon

Table 2 : Comparison of Siderophore Transport Systems

| Siderophore | Organism | Receptor Homology | Transport Efficiency |

|---|---|---|---|

| This compound | A. haemolyticus | RhtX (42% identity) | Moderate (Km = 0.8 μM) |

| Rhizobactin 1021 | S. meliloti | RhtX | High (Km = 0.2 μM) |

| Schizokinen | Bacillus subtilis | SchA | Low (Km = 5.0 μM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.